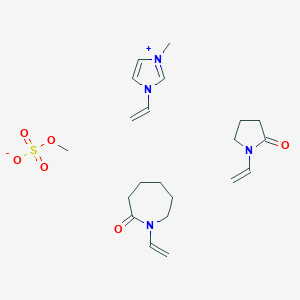
(2,3-Dihydroxycyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydroxycyclopentyl)acetic acid, also known as DHCA, is a naturally occurring compound found in the fruit of the olive tree. DHCA has been the focus of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid is not fully understood. It is thought to exert its effects through the activation of the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
(2,3-Dihydroxycyclopentyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2,3-Dihydroxycyclopentyl)acetic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. However, one of the limitations of using (2,3-Dihydroxycyclopentyl)acetic acid is that it is not very stable and can degrade over time, which can affect the results of experiments.
Orientations Futures
There are a number of future directions for research on (2,3-Dihydroxycyclopentyl)acetic acid. One area of research is focused on improving the synthesis method to increase the yield and efficiency of the process. Another area of research is focused on understanding the mechanism of action of (2,3-Dihydroxycyclopentyl)acetic acid in more detail. This could lead to the development of more targeted therapies for neurodegenerative diseases and other conditions. Finally, there is also interest in exploring the potential of (2,3-Dihydroxycyclopentyl)acetic acid as a dietary supplement or functional food ingredient, due to its potential health benefits.
Méthodes De Synthèse
(2,3-Dihydroxycyclopentyl)acetic acid can be synthesized through the oxidation of hydroxytyrosol, a compound found in olives. The oxidation is typically carried out using potassium permanganate or hydrogen peroxide as the oxidizing agent. The yield of (2,3-Dihydroxycyclopentyl)acetic acid from this method is typically low, and alternative methods are being explored to increase the yield and efficiency of the synthesis.
Applications De Recherche Scientifique
(2,3-Dihydroxycyclopentyl)acetic acid has been the focus of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (2,3-Dihydroxycyclopentyl)acetic acid has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
180195-94-2 |
|---|---|
Nom du produit |
(2,3-Dihydroxycyclopentyl)acetic acid |
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-(2,3-dihydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10) |
Clé InChI |
LHOOASPXYCEHQP-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1CC(=O)O)O)O |
SMILES canonique |
C1CC(C(C1CC(=O)O)O)O |
Synonymes |
Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)





![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)





![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
